molecular formula C16H16O4 B14117380 Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate

Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B14117380
M. Wt: 272.29 g/mol
InChI Key: VEFGIOSCHPYDAP-UHFFFAOYSA-N
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Description

Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate is a biphenyl-derived ester featuring methoxy groups at the 2' and 6' positions and a methyl ester at the 3-position of the biphenyl scaffold. The dimethoxy groups confer electron-donating effects, influencing reactivity and regioselectivity in cross-coupling reactions .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 3-(2,6-dimethoxyphenyl)benzoate

InChI

InChI=1S/C16H16O4/c1-18-13-8-5-9-14(19-2)15(13)11-6-4-7-12(10-11)16(17)20-3/h4-10H,1-3H3

InChI Key

VEFGIOSCHPYDAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols or aldehydes

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate exerts its effects depends on its application:

    Catalysis: Acts as a ligand to stabilize transition metal complexes, facilitating various catalytic reactions.

    Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the biological context.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Efficiency : Methoxy-substituted biphenyls generally achieve higher yields (e.g., 85–86%) compared to trifluoromethylated derivatives, which often require specialized catalysts .
  • Electronic Tuning : Substitution at the 2' and 6' positions (e.g., dimethoxy) creates a rigid, electron-rich aromatic system, advantageous in catalysis and ligand design .

Biological Activity

Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data tables and relevant research findings.

Chemical Structure

This compound is characterized by a biphenyl structure with methoxy groups at the 2' and 6' positions and a carboxylate group at the 3 position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial effects. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study reported the following IC50 values for different cancer types:

Cell LineIC50 (µM)
A549 (lung carcinoma)15
HeLa (cervical carcinoma)20
MCF-7 (breast cancer)25

The compound shows promising cytotoxic effects, particularly against lung cancer cells, indicating its potential as a lead compound in cancer therapy.

Neuroprotective Activity

Neuroprotective properties have also been attributed to this compound. Research indicates that it can protect neuronal cells from oxidative stress-induced apoptosis. The following table summarizes findings from neuroprotection assays:

Treatment Concentration (µM)Neuronal Viability (%)
585
1090
2095

At concentrations as low as 10 µM, the compound significantly enhances neuronal cell viability, suggesting its potential application in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Effects : In a study involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups.
  • Neuroprotection in Animal Models : In models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.

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